3-(4-Chlorophenyl)-2-methylpropanoic acid
Overview
Description
“3-(4-Chlorophenyl)-2-methylpropanoic acid” is a carbonyl compound . It has a molecular formula of C9H9ClO2 .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane”, was determined by DFT calculations using the BP86-D functional and a TZP basis set . The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using NBO 6.0 program .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 184.62 g/mol . It has a molecular formula of C9H9ClO2 .Scientific Research Applications
Synthesis and Monoamine Transporter Binding
- 3-(4-Chlorophenyl)-2-methylpropanoic acid derivatives, like 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester, have been studied for their binding properties to monoamine transporters. Such compounds are noted for their affinity for dopamine and serotonin transporters, showing potential in modulating cocaine self-administration behaviors in animal models (Carroll et al., 2005).
Antibacterial Agents
- Compounds structurally related to this compound, like 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones, have been synthesized and shown effectiveness as antibacterial agents against both gram-negative and gram-positive bacteria (Sheikh et al., 2009).
Glycosidation of Alcohols
- In the field of organic synthesis, this compound and its derivatives have been used as steering groups in glycosidation reactions, facilitating the efficient synthesis of sterically hindered alcohols under mild conditions (Szpilman & Carreira, 2009).
Anti-inflammatory Activity
- Beta-hydroxy-β-arylpropanoic acids, which include derivatives of this compound, have been synthesized and evaluated for their anti-inflammatory activity. These compounds are structurally similar to NSAIDs like ibuprofen and have shown significant anti-inflammatory effects in experimental models (Dilber et al., 2008).
Photocatalytic Degradation
- The compound has applications in environmental chemistry, particularly in photocatalytic degradation. Studies involving copper-doped titanium dioxide have demonstrated the compound's efficiency in degrading chlorophenols under visible light, highlighting its potential for pollution control and environmental remediation (Lin et al., 2018).
Cytotoxic Activity and Kinase Inhibition
- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested for their anti-tumor activities, indicating potential as CDK8 kinase inhibitors in cancer therapy (Aboelmagd et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that 3-(4-Chlorophenyl)-2-methylpropanoic acid may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly this compound, may affect a wide range of biochemical pathways.
Result of Action
The broad-spectrum biological activities of similar compounds suggest that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLJNMPGPGFGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624118 | |
Record name | 3-(4-Chlorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-17-5 | |
Record name | 3-(4-Chlorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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